Cilastatin sodium is a pharmaceutical compound primarily recognized as a renal dehydropeptidase inhibitor. Its primary function is to inhibit the enzyme responsible for the metabolism of thienamycin beta-lactam antibiotics, particularly imipenem. By preventing the degradation of imipenem, cilastatin enhances its antibacterial efficacy. The combination of cilastatin with imipenem has been clinically significant since the approval of their first combination product, Primaxin, by the U.S. Food and Drug Administration in 1985. A more recent formulation, Recarbrio, which includes relebactam, was approved in 2019 .
Cilastatin sodium is classified under organic compounds known as n-acyl-alpha amino acids. It has a molecular formula of and a molecular weight of approximately 380.43 g/mol . It is categorized as a dipeptidase inhibitor and is utilized primarily in conjunction with antibiotics to enhance their therapeutic effects.
The synthesis of cilastatin sodium involves several steps that can vary in complexity. One notable method includes:
This method emphasizes mild reaction conditions and aims for high yield and purity.
Cilastatin sodium has a complex molecular structure characterized by multiple functional groups:
The structure features a heptenoic acid backbone with various substituents that contribute to its biological activity .
Cilastatin's primary chemical reaction involves its interaction with renal dehydropeptidase, wherein it acts as an inhibitor. This inhibition prevents the hydrolysis of imipenem, allowing for increased plasma levels of the antibiotic. The compound does not exhibit direct antibiotic activity; instead, its role is to enhance the pharmacokinetics of imipenem by blocking its metabolic pathway .
The mechanism by which cilastatin exerts its effects involves competitive inhibition of renal dehydropeptidase I, an enzyme located in the brush border of renal tubules. By binding to this enzyme, cilastatin prevents the hydrolysis of imipenem into inactive metabolites. This action prolongs the half-life and increases the efficacy of imipenem against bacterial infections . Cilastatin's inhibition is particularly relevant in treating infections caused by bacteria that would otherwise degrade beta-lactam antibiotics.
Cilastatin sodium exhibits several notable physical and chemical properties:
These properties are crucial for understanding how cilastatin behaves in biological systems.
Cilastatin sodium is primarily used in clinical settings as part of combination therapy with imipenem for treating serious bacterial infections, including those caused by multidrug-resistant organisms. Its role in enhancing the effectiveness of beta-lactam antibiotics makes it invaluable in critical care medicine where antibiotic resistance poses significant challenges . Additionally, research continues into its potential applications against other resistant bacterial strains due to its unique mechanism targeting dehydropeptidase enzymes.
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2